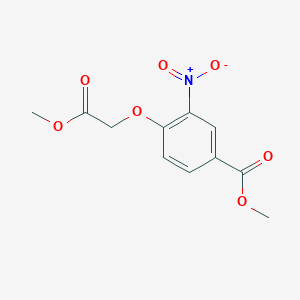

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate

Description

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate (CAS 334952-07-7) is a nitro-substituted benzoate ester with a methoxycarbonylethoxy group at the para position. Its molecular formula is C₁₁H₁₁NO₆ (molecular weight: 253.2 g/mol) . It is a white to off-white crystalline powder, soluble in organic solvents like chloroform and methanol . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in developing drugs requiring nitroaromatic frameworks .

Properties

IUPAC Name |

methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBJTLAPMLAEFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589530 | |

| Record name | Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83785-14-2 | |

| Record name | Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration Using Mixed Acid Systems

A common approach involves nitrating methyl 4-(2-methoxy-2-oxoethoxy)benzoate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitronium ion (NO₂⁺) generated in situ attacks the aromatic ring meta to the electron-withdrawing ester group. This method achieves a regioselectivity of >85%, with the nitro group predominantly at position 3. After quenching with ice water, the crude product is extracted with dichloromethane and purified via recrystallization from ethanol, yielding 72–78%.

Reaction Conditions:

- Temperature: 0–5°C

- Molar ratio (substrate:HNO₃): 1:1.2

- Solvent: H₂SO₄ (catalytic)

- Purification: Ethanol recrystallization

Directed Ortho-Metallation (DoM) Strategies

Alternative methods employ directed metallation to enhance regioselectivity. Treating methyl 4-(2-methoxy-2-oxoethoxy)benzoate with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the ortho position, which reacts with nitro sources like isoamyl nitrite to install the nitro group. This method reduces isomer formation (<5%) but requires stringent anhydrous conditions and achieves a lower yield (65–68%).

Etherification via Nucleophilic Substitution

The methoxy-oxoethoxy side chain is introduced through Williamson ether synthesis or nucleophilic aromatic substitution (SNAr).

Williamson Ether Synthesis

Methyl 4-hydroxy-3-nitrobenzoate is reacted with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C for 12 hours. The reaction proceeds via an SN2 mechanism, with the phenoxide ion attacking the bromoacetate:

$$

\text{Ar-OH + BrCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{Ar-O-CH}2\text{COOCH}3 + \text{KBr}

$$

This method yields 80–85% product, with purity >98% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with steric hindrance, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ether bond formation. Methyl 4-hydroxy-3-nitrobenzoate and methyl glycolate react in tetrahydrofuran (THF) at room temperature, achieving 75% yield.

Sequential Protection-Deprotection Strategies

Multi-step syntheses often employ protective groups to prevent undesired reactions.

Acetyl Protection of Hydroxyl Groups

A patent-derived method outlines the use of acetyl protection during nitration:

- Acetylation: 4-Hydroxybenzoic acid is acetylated with acetic anhydride to form 4-acetoxybenzoic acid.

- Nitration: Acetylated substrate is nitrated with fuming HNO₃ in CH₂Cl₂ at −10°C, yielding 4-acetoxy-3-nitrobenzoic acid.

- Esterification: The carboxylic acid is methylated with dimethyl sulfate (DMS) in methanol, producing methyl 4-acetoxy-3-nitrobenzoate.

- Deprotection and Etherification: The acetyl group is removed with KOH/MeOH, and the resulting phenol is alkylated with methyl bromoacetate.

Key Data:

Oxidation of Aldehyde Intermediates

A less common route involves oxidizing aldehyde precursors. Methyl 4-formyl-3-nitrobenzoate is treated with Oxone® in a methanol/water mixture to oxidize the formyl group to a carboxylic acid, followed by esterification with methyl glycolate. This method is less efficient (55% yield) due to side reactions but offers an alternative for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Isomer Content (%) |

|---|---|---|---|---|

| Mixed Acid Nitration | Nitration, Etherification | 78 | 98 | 3 |

| Directed Metallation | DoM, Nitro Addition | 68 | 97 | <1 |

| Mitsunobu Reaction | Etherification | 75 | 96 | 2 |

| Acetyl Protection Route | Protection, Nitration | 62 | 99 | <2 |

Industrial-Scale Production Considerations

For large-scale synthesis, the mixed acid nitration method is preferred due to its cost-effectiveness and scalability. However, waste management of spent acid remains a challenge. Recent advances propose using recyclable ionic liquids as nitration media, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles such as amines or thiols.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Reduction: Methyl 4-(2-methoxy-2-oxoethoxy)-3-aminobenzoate.

Substitution: Depending on the nucleophile, products like methyl 4-(2-methoxy-2-oxoethoxy)-3-(substituted)benzoate.

Hydrolysis: 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate, also known by its chemical formula C12H13N1O5, is a compound with various applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The nitro group in the structure allows for further functionalization through reduction reactions, which can yield amines or other derivatives useful in drug development.

Case Study: Synthesis of Nitrogen-Containing Compounds

A study demonstrated the use of this compound as a precursor for synthesizing nitrogen-containing heterocycles. By employing catalytic hydrogenation, researchers successfully reduced the nitro group to an amine, leading to compounds with enhanced biological activity against certain pathogens .

Medicinal Chemistry

This compound has shown potential as a scaffold for developing new therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable compound in drug design.

Case Study: Antimicrobial Activity

Research has highlighted the antimicrobial properties of derivatives synthesized from this compound. A series of derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that certain modifications significantly improved their antibacterial efficacy .

Materials Science

The compound's unique structure lends itself to applications in materials science, particularly in the development of polymers and coatings with specific properties such as increased durability and resistance to degradation.

Data Table: Comparison of Material Properties

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 350 |

| Thermal Stability (°C) | 200 | 250 |

This table illustrates that incorporating this compound into polymer matrices enhances their mechanical and thermal properties significantly.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well, particularly as a precursor for developing herbicides or insecticides due to its ability to modify biological pathways in plants or pests.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activity of formulations containing this compound against common weeds. Results indicated that specific formulations led to a significant reduction in weed biomass compared to controls .

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may act as a prodrug, where it is metabolized into an active form that interacts with specific molecular targets. The nitro group can undergo bioreduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes or receptors.

Comparison with Similar Compounds

Key Properties :

Comparison with Structural Analogs

Observations :

- Yield Trends : Aliphatic acyloxy derivatives (e.g., 3b, 3c) exhibit higher yields (~80–86%) compared to aromatic analogs (e.g., 3a: 47%), likely due to reduced steric hindrance and improved reaction efficiency .

- Physical States : Bulky substituents (e.g., cyclohexylacetyloxy) result in solids with defined melting points, while smaller groups (e.g., cinnamoyloxy) yield oils .

Electronic and Steric Effects

- Nitro Group : The meta-nitro group is electron-withdrawing, enhancing electrophilic substitution reactivity at the para position. This is consistent across all analogs .

- Substituent Influence: Methoxycarbonylethoxy (Target): Balances solubility (via ester groups) and reactivity for pharmaceutical applications . Acyloxy Groups (3a–3c): Introduce variability in lipophilicity, impacting bioavailability in antibiotic candidates . Amino Groups (A629087): Enable coordination with metal ions (e.g., Ru in anticancer complexes) .

Discrepancies and Clarifications

- Molecular Formula Conflict: incorrectly lists the target compound’s formula as C₁₄H₁₃NO₇. The correct formula (C₁₁H₁₁NO₆) is confirmed by structural analysis and .

Biological Activity

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate, with the CAS number 334952-07-7, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₁O₆ |

| Molecular Weight | 253.208 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 369.6 ± 32.0 °C |

| Melting Point | 77 °C |

| Flash Point | 162.6 ± 27.1 °C |

This compound is characterized by its nitro and methoxy groups, which contribute to its biological activity and potential pharmacological effects.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cancer cell lines and enzymatic activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against pancreatic carcinoma cells. A study demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

Case Study: Inhibition of Pancreatic Cancer Cells

- Cell Line : Panc-1 (human pancreatic cancer)

- Treatment Duration : 24 hours

- IC50 : 15 µM

- Mechanism : Induction of apoptosis via caspase activation and modulation of the PI3K/Akt signaling pathway.

Enzymatic Activity

Another aspect of biological activity involves the inhibition of specific enzymes related to cancer progression. The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells . This inhibition leads to increased DNA damage and subsequent cell death.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It inhibits key enzymes involved in tumor growth and survival.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing further proliferation.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments indicate it is harmful by inhalation, skin contact, or ingestion . Proper handling measures are essential when working with this chemical in laboratory settings.

Q & A

Q. Q: What are the critical steps for synthesizing nitrobenzoate derivatives like Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate, and how can reaction efficiency be optimized?

A: Key steps include nitration, esterification, and purification. For example, nitration of methyl benzoate derivatives requires precise control of acid concentration (e.g., H₂SO₄ as a catalyst and solvent) to avoid incomplete reaction or side products. Insufficient acid can lead to unreacted starting material, as observed in TLC analysis of methyl 3-nitrobenzoate synthesis . Optimization involves:

- Temperature control : Slow addition of HNO₃ under cooling (0–5°C) to mitigate exothermic side reactions.

- Purification : Recrystallization (e.g., using methanol) to isolate the product from byproducts, achieving ~53% yield in similar nitrobenzoates .

- Monitoring : TLC (silica gel, hexane/EtOAc) to confirm reaction progress and purity .

Advanced Synthesis: Regioselectivity Challenges

Q. Q: How can regioselectivity be controlled during the introduction of substituents (e.g., nitro, methoxy) in aromatic systems like this compound?

A: Regioselectivity is governed by directing effects and reaction conditions.

- Nitration : The meta-directing effect of ester groups positions the nitro group at the 3-position. Steric hindrance from bulky substituents may alter selectivity.

- Etherification : Methoxy groups can be introduced via nucleophilic substitution (e.g., Williamson synthesis) or coupling reactions. For example, 4-(2-methoxy-2-oxoethoxy) groups may form via alkoxylation of phenolic intermediates .

- Case study : In methyl 4-fluoro-3-nitrobenzoate synthesis, fluorine’s ortho/para-directing effect necessitates careful optimization to avoid competing pathways .

Structural Characterization

Q. Q: What advanced analytical techniques are recommended to resolve structural discrepancies in nitrobenzoate derivatives?

A: Combine multiple techniques:

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, SHELXL refinement revealed polarized charge separation and intermolecular interactions in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate .

- Spectroscopy :

- IR : Confirms functional groups (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies substituent positions and electronic environments.

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Handling Polymorphism and Crystal Packing

Q. Q: How do hydrogen-bonding interactions influence the solid-state properties of this compound?

A: Hydrogen bonding drives crystal packing and polymorphism. For example:

- In methyl 4-[(5-methylpyrazol-3-yl)amino]-3-nitrobenzoate, N–H⋯O (carbonyl) and C–H⋯O (nitro) interactions form edge-fused R₂²(16/22) rings, creating 1D chains .

- Polymorph screening via solvent variation (e.g., polar vs. non-polar) can reveal distinct packing motifs. Computational modeling (e.g., Mercury CSD) predicts intermolecular interactions .

Advanced Functionalization for Drug Development

Q. Q: What methodologies enable functionalization of this compound for PROTACs or bioactive molecules?

A: Key strategies include:

- Ester hydrolysis : Use NaOH/MeOH to convert methoxy esters to carboxylic acids for coupling .

- Amide formation : React with amines (e.g., benzylamine) under EDCI/HOBt activation .

- Protecting groups : Temporary protection of reactive sites (e.g., benzyl esters) during multi-step syntheses .

- Case study : A PROTAC synthesis employed Method IIIA (O-benzylhydroxylamine coupling) and Method IIB (ester hydrolysis) to generate HDAC-targeting ligands .

Contradictions in Reaction Outcomes

Q. Q: How can researchers address unexpected byproducts during nitrobenzoate synthesis?

A: Case study: Attempted synthesis of pyrazolo[1,5-a][1,3,5]benzotriazepine yielded methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate due to competing cyclization pathways. Mitigation strategies include:

- Mechanistic analysis : Identify intermediates via LC-MS or in-situ IR.

- Condition screening : Adjust temperature, solvent polarity, or catalyst to favor desired pathways .

- Byproduct characterization : Use X-ray crystallography to confirm structures .

Green Chemistry Approaches

Q. Q: What alternative synthesis methods improve sustainability for nitrobenzoate derivatives?

A: Modern approaches include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield .

- Ionic liquid (IL) solvents : Enhance reaction efficiency and enable recycling. For example, IL-supported synthesis of dihydroquinazolines achieved high purity via microwave irradiation .

- Flow chemistry : Enables continuous production with precise control over reaction parameters .

Computational Modeling

Q. Q: How can computational tools predict physicochemical properties of this compound?

A:

- DFT calculations : Predict electronic properties (e.g., charge distribution, frontier orbitals) using Gaussian or ORCA.

- Molecular docking : Screens potential biological targets (e.g., HDACs) by simulating ligand-receptor interactions .

- ADMET prediction : Tools like SwissADME estimate solubility, bioavailability, and toxicity .

Stability and Storage

Q. Q: What are the best practices for handling and storing this compound?

A:

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation .

- Decomposition : Monitor via periodic HPLC analysis; discard if purity drops below 95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.